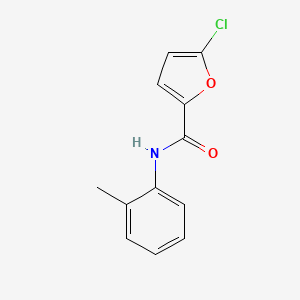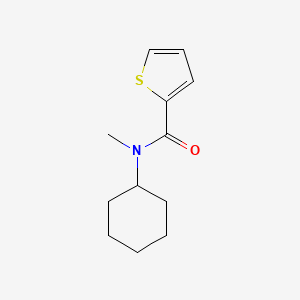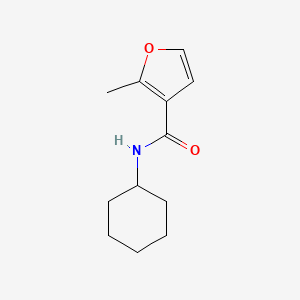![molecular formula C12H14N2O2 B7539948 N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide, also known as DMF, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and is used primarily as a reagent in organic synthesis. However, in recent years, DMF has emerged as a promising drug candidate for the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
The exact mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes, which are critical for the protection of cells against oxidative stress and inflammation. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been shown to inhibit the activation of immune cells, including T cells and monocytes, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of immune cell activation, and the modulation of cytokine production. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been found to increase the levels of glutathione, a key antioxidant molecule that plays a critical role in the protection of cells against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has several advantages as a drug candidate, including its low toxicity, high solubility, and ease of synthesis. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide also has some limitations, including its instability in aqueous solutions and its potential to undergo hydrolysis under certain conditions.
Future Directions
There are several future directions for the research and development of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide. Another area of interest is the identification of new therapeutic applications for N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide, including its potential use in the treatment of other autoimmune and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide can be synthesized through several methods, including the reaction of furan-2-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of furan-2-carboxylic acid with 1,5-dimethylpyrrole in the presence of a catalyst such as trifluoroacetic acid (TFA). Both methods result in the formation of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide with high yields and purity.
Scientific Research Applications
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been shown to reduce the frequency and severity of relapses and slow the progression of disability. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been found to be effective in the treatment of psoriasis, with studies showing significant improvements in skin lesions and quality of life. Furthermore, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has shown promise in the treatment of inflammatory bowel disease, with studies demonstrating a reduction in inflammation and disease activity.
properties
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(14(9)2)8-13-12(15)11-4-3-7-16-11/h3-7H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOSCUWKDNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)

![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![4,5-Dichloro-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7539905.png)


![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-3-carboxamide](/img/structure/B7539939.png)
![2-[4-(5-Phenylthiophene-2-carbonyl)piperazin-1-yl]-1-piperidin-1-ylethanone](/img/structure/B7539940.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)